molecular formula C25H17ClFN3O2S B2945735 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 895641-64-2

2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2945735
CAS RN: 895641-64-2
M. Wt: 477.94
InChI Key: YDFJZMJXGGTLTP-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section.

Antiviral Activity

The indole derivatives, which are structurally similar to the compound , have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its potential use in developing antiviral medications, especially considering its complex structure that may allow for high affinity binding to viral proteins.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . The presence of a chromeno[2,3-d]pyrimidin-4-yl moiety within the compound’s structure could potentially enhance these properties, making it a candidate for the development of new anti-inflammatory drugs .

Anticancer Potential

The pyrimidine derivatives have been extensively studied for their anticancer properties . Given the compound’s chromeno[2,3-d]pyrimidin-4-yl core, it may have applications in cancer research, particularly in the synthesis of new chemotherapeutic agents . The compound’s ability to interact with various biological targets could be leveraged to inhibit cancer cell growth and proliferation.

Antimicrobial Efficacy

Compounds with a pyrimidine backbone have shown antimicrobial efficacy . The compound , with its chromeno[2,3-d]pyrimidin-4-yl scaffold, could be investigated for its potential to act against a range of bacterial and fungal pathogens .

Antitubercular Activity

The introduction of halogen atoms on the phenyl ring has been observed to affect the antitubercular activity of certain compounds. With a chlorophenyl group as part of its structure, the compound could be explored for its effectiveness against tuberculosis, particularly drug-resistant strains .

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic activities . The structural complexity of the compound, including the chromeno[2,3-d]pyrimidin-4-yl and fluorophenyl components, might contribute to new approaches in diabetes treatment, possibly through enzyme inhibition or modulation of metabolic pathways .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-17-11-9-15(10-12-17)23-29-24-18(13-16-5-1-4-8-21(16)32-24)25(30-23)33-14-22(31)28-20-7-3-2-6-19(20)27/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJZMJXGGTLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

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